4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is a cationic styrylpyridinium salt with a well-defined structure. Its systematic naming adheres to IUPAC conventions, reflecting the positions of substituents on the pyridinium core and the styryl moiety.
Key identifiers :
The compound comprises a pyridinium ring substituted with an ethyl group at the 1-position and a 4-dimethylaminostyryl group at the 4-position. The iodide anion balances the cationic charge.
Crystallographic Data and Molecular Geometry
X-ray crystallography studies on structurally analogous compounds (e.g., trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide) reveal critical insights into molecular geometry.
Crystallographic parameters :
The ethyl group at the 1-position and styryl group at the 4-position adopt a trans configuration to minimize steric strain, as inferred from studies of similar trans-stilbazolium derivatives.
Electronic Structure and Charge Distribution Analysis
The electronic properties of this compound are dominated by intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and the electron-deficient pyridinium core.
Key electronic features :
- Charge Transfer State :
Solvent Effects :
Protonation Effects :
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Spectroscopic data for structurally related compounds provide a basis for characterizing this iodide salt.
NMR Spectroscopy
IR Spectroscopy :
- Key Peaks :
UV-Vis and Fluorescence
Properties
IUPAC Name |
4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2.HI/c1-4-19-13-11-16(12-14-19)6-5-15-7-9-17(10-8-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDEYCJTBAWJV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29519-52-6 | |
| Record name | 4-(4-(DIMETHYLAMINO)STYRYL)-1-ETHYLPYRIDINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide typically involves a condensation reaction between 4-dimethylaminobenzaldehyde and 1-ethylpyridinium iodide. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its fluorescence properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms with altered fluorescence.
Substitution: Substituted pyridinium derivatives.
Scientific Research Applications
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is extensively used in scientific research due to its unique properties:
Chemistry: Used as a solvatochromic dye to study microenvironment polarity.
Biology: Employed as a fluorescent marker for live cell imaging, particularly for staining mitochondria.
Medicine: Investigated for its potential in diagnostic imaging and as a probe for studying cellular processes.
Industry: Utilized in the development of sensors and in the monitoring of polymerization processes.
Mechanism of Action
The mechanism of action of 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide involves its interaction with the microenvironment. The compound’s fluorescence properties change based on the polarity and viscosity of the surrounding medium. This makes it an effective probe for studying various biological and chemical processes. The molecular targets include cellular structures like mitochondria, where it accumulates due to its cationic nature.
Comparison with Similar Compounds
Structural Variations and Properties
Key Differences and Implications
Substituent Position :
- The 4-styryl substitution (target compound and 4-Di-1-ASP) enhances conjugation compared to 2-styryl (DASPEI), leading to redshifted absorption and emission spectra .
- DASPEI’s 2-styryl configuration reduces steric hindrance, improving membrane permeability in bacterial efflux studies .
Pyridinium Group :
- Ethyl (target compound) vs. methyl (4-Di-1-ASP) affects lipophilicity. Ethyl derivatives show higher cellular retention, advantageous for long-term mitochondrial tracking .
Amino Group: Diethylamino (4-Di-2-ASP) increases electron-donating capacity, further redshifting absorption (e.g., ~485 nm vs. 475 nm for dimethylamino) .
Solvatochromism :
- All compounds exhibit solvent-dependent spectral shifts. For example, 4-Di-1-ASP shows λmax at 505 nm in chloroform vs. 472 nm in DMSO .
Biological Activity
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide, commonly referred to as DASPEI, is a synthetic organic compound notable for its vibrant fluorescence and biological applications, particularly in cellular imaging and mitochondrial studies. This article delves into the biological activities of DASPEI, highlighting its mechanisms of action, transport properties, and applications in research.
- Molecular Formula : C17H21N2I
- Molecular Weight : 380.27 g/mol
- Structure : DASPEI features a pyridinium core with a dimethylaminostyryl group, contributing to its fluorescent properties.
Cellular Uptake and Transport
DASPEI is primarily utilized for its ability to stain mitochondria in live cells. Research indicates that its uptake is influenced by several factors:
- Concentration Dependence : The uptake of DASPEI is concentration-dependent, with higher concentrations leading to increased cellular accumulation.
- Temperature and Membrane Potential : The transport mechanism is also affected by temperature and the electrochemical gradient across the cell membrane, indicating an energy-dependent process .
In a study involving BeWo cells (a human choriocarcinoma trophoblastic cell line), DASPEI was shown to be taken up through a low-affinity carrier-mediated process with a Michaelis-Menten constant () of approximately 580 µM and a maximum velocity () of 97 nmol/mg protein/30 min . This suggests that while DASPEI does not primarily rely on organic cation transporters (OCTs), it may utilize alternative transport mechanisms such as nucleoside transporters for cellular entry.
Mitochondrial Staining
DASPEI is widely employed in research for staining mitochondria due to its selective accumulation in these organelles. The excitation and emission wavelengths are approximately 461 nm and 589 nm, respectively, making it suitable for fluorescence microscopy applications . This property allows researchers to visualize mitochondrial dynamics in living cells effectively.
Case Studies
- Transport Mechanisms in Human Respiratory Epithelial Cells :
- Visualization of Dopaminergic Neurons :
Comparative Analysis of Similar Compounds
Q & A
Q. What are the recommended synthetic routes for 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound is typically synthesized via a condensation reaction between 1-ethylpyridinium iodide and 4-(dimethylamino)benzaldehyde. A common approach involves refluxing equimolar quantities of the aldehyde and pyridinium precursor in methanol or ethanol with a catalytic base (e.g., piperidine) at 50–70°C for 2–4 hours . Optimization strategies include:
- Molar Ratios: Slight excess of aldehyde (1.1:1) to drive the reaction to completion.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered derivatives.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) improves purity .
Q. How is the structural characterization of this compound performed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation of saturated solutions in ethanol or acetonitrile.
- Data Collection: Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Analysis: Solve structures via direct methods (SHELXS97) and refine with SHELXL97. Focus on C–H···I hydrogen bonds and π-π stacking interactions, which stabilize the crystal lattice .
Advanced Research Questions
Q. What methodologies are employed to analyze the electronic transitions and solvatochromic behavior of this styrylpyridinium dye?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorption maxima (λmax) in solvents of varying polarity (e.g., hexane → water). The compound’s intramolecular charge-transfer (ICT) transition typically shows a bathochromic shift with increasing solvent polarity .
- Computational Validation: Perform time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G* level) to predict λmax and compare with experimental data .
Q. How can researchers resolve discrepancies between experimental and computational data regarding the compound’s photophysical properties?
Methodological Answer:
- Parameter Adjustment: Re-optimize computational models by including solvent effects (e.g., PCM model) and explicit hydrogen-bonding interactions .
- Purity Checks: Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out contaminants affecting absorbance .
- Experimental Replication: Repeat measurements under controlled humidity/temperature to minimize environmental variability .
Q. What strategies are effective in elucidating the role of C–H···I interactions in the solid-state packing of this compound?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions using CrystalExplorer. The C–H···I contacts typically account for 10–15% of the surface area in pyridinium iodides .
- Thermal Analysis: Perform DSC/TGA to assess stability. Stronger interactions correlate with higher melting points (>200°C) .
Q. How does the ethyl substituent (vs. methyl) influence the compound’s solubility and reactivity in cross-coupling reactions?
Methodological Answer:
- Solubility Testing: Compare solubility in DMSO, DMF, and water. The ethyl group enhances lipophilicity, reducing aqueous solubility by ~20% vs. methyl analogs .
- Reactivity Screening: Test Suzuki-Miyaura coupling using Pd(PPh₃)₄. The ethyl group’s steric bulk may lower yields (e.g., 60–70% vs. 85% for methyl derivatives) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
- Hyper-Rayleigh Scattering (HRS): Measure second-harmonic generation (SHG) efficiency. If absent (as in structurally similar compounds ), confirm crystal centrosymmetry via SCXRD.
- Theoretical Modeling: Calculate first hyperpolarizability (β) using Gaussian09. Non-centrosymmetric crystals are required for NLO activity .
Methodological Frameworks
Q. How can a researcher link studies of this compound to broader theoretical frameworks in supramolecular chemistry?
Methodological Answer:
- Conceptual Alignment: Frame the compound’s C–H···I interactions within the context of halogen bonding or π-hole interactions. Use Cambridge Structural Database (CSD) queries to identify analogous motifs .
- Collaborative Design: Integrate crystallographic data with molecular dynamics simulations to predict co-crystal formation with iodine-rich acceptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
